Benzyl 3-iodo-2-methylpropanoate
Description
Benzyl 3-iodo-2-methylpropanoate is an ester derivative featuring a benzyl group, a branched alkyl chain with a methyl substituent, and an iodine atom at the β-position. The benzyl ester moiety enhances lipophilicity, which may influence solubility in organic solvents and metabolic stability.
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
benzyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C11H13IO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
LAPPYFGITFXHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-iodo-2-methylpropanoate typically involves the esterification of 3-iodo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.
Substitution: The iodo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-iodo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-iodo-2-methylpropanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the carbon-iodine bond is partially broken, and the new bond is partially formed.
Comparison with Similar Compounds
Benzyl 3-iodo-2-methylpropanoate vs. (S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate (5o)
- Structural Differences: Compound 5o () contains a 1,3-dioxoisoindolin-2-yl group instead of the iodine and methyl substituents in the target compound.
- Reactivity : The iodine atom in the target compound may facilitate nucleophilic substitutions (e.g., Suzuki couplings), whereas the isoindolin group in 5o could participate in cycloaddition or hydrogen bonding .
This compound vs. 3-(Benzoyloxy)-2,2,4-trimethylpentyl 2-methylpropanoate
- Branching and Substituents : The compound in features a highly branched 2,2,4-trimethylpentyl chain and a benzoyloxy group, contrasting with the linear iodinated chain of the target compound.
- Physicochemical Properties : Increased branching in ’s compound likely enhances thermal stability and reduces solubility in polar solvents compared to the target compound. The iodine atom in the latter may increase density and refractive index .
Physicochemical and Spectroscopic Data
Metabolic and Toxicological Considerations
- Benzyl Alcohol Derivatives: highlights that benzyl esters (e.g., this compound) may hydrolyze to benzyl alcohol and the corresponding acid (3-iodo-2-methylpropanoic acid). The iodine substituent could slow hydrolysis compared to non-halogenated esters, altering metabolic pathways and toxicity profiles .
- Toxicity: Benzyl alcohol derivatives are associated with respiratory and dermal irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
